2-(1-Methyl-1h-pyrazol-5-yl)acetaldehyde
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Overview
Description
2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde: is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a methyl group at the 1-position and an acetaldehyde group at the 5-position. Its molecular formula is C6H8N2O, and it has a molecular weight of 124.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles . Another method involves the reaction of 1-methyl-1H-pyrazole with acetaldehyde under controlled conditions .
Industrial Production Methods:
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyrazole ring can participate in various substitution reactions, such as N-arylation, using aryl halides and appropriate catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium or copper catalysts in the presence of bases like potassium carbonate.
Major Products:
Oxidation: 2-(1-Methyl-1H-pyrazol-5-yl)acetic acid.
Reduction: 2-(1-Methyl-1H-pyrazol-5-yl)ethanol.
Substitution: Various N-aryl derivatives of the pyrazole ring.
Scientific Research Applications
Chemistry:
2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Pyrazole derivatives have shown activity against various biological targets, including enzymes and receptors .
Industry:
The compound finds applications in the development of agrochemicals and pharmaceuticals. It is used in the synthesis of fungicides and other bioactive molecules .
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde is primarily related to its ability to interact with biological targets through its pyrazole ring. The pyrazole moiety can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde
- 2-(1-Methyl-1H-pyrazol-3-yl)acetaldehyde
- 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile
Uniqueness:
2-(1-Methyl-1H-pyrazol-5-yl)acetaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity. The presence of the acetaldehyde group at the 5-position allows for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C6H8N2O |
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Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-(2-methylpyrazol-3-yl)acetaldehyde |
InChI |
InChI=1S/C6H8N2O/c1-8-6(3-5-9)2-4-7-8/h2,4-5H,3H2,1H3 |
InChI Key |
BPPVHNDMOZYGLW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CC=O |
Origin of Product |
United States |
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